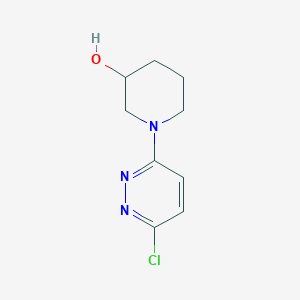

1-(6-Chloropyridazin-3-yl)piperidin-3-ol

Description

Properties

IUPAC Name |

1-(6-chloropyridazin-3-yl)piperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O/c10-8-3-4-9(12-11-8)13-5-1-2-7(14)6-13/h3-4,7,14H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPHWCJVBMSJJCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NN=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80656009 | |

| Record name | 1-(6-Chloropyridazin-3-yl)piperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939986-92-2 | |

| Record name | 1-(6-Chloro-3-pyridazinyl)-3-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=939986-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(6-Chloropyridazin-3-yl)piperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(6-Chloropyridazin-3-yl)piperidin-3-ol: Structure, Synthesis, and Therapeutic Potential

Executive Summary: This whitepaper provides a comprehensive technical analysis of the heterocyclic compound 1-(6-Chloropyridazin-3-yl)piperidin-3-ol. This molecule represents a compelling scaffold for drug discovery, merging the electronically distinct features of a π-deficient chloropyridazine ring with the well-established "privileged" piperidine moiety. While specific experimental data for the 3-ol isomer is limited in public literature, this guide constructs a robust profile by dissecting its core components, proposing a validated synthetic route, and inferring its pharmacological potential based on established principles of medicinal chemistry. We will explore the reactivity of the chloropyridazine core, the structural and pharmacokinetic advantages of the piperidin-3-ol scaffold, and the strategic implications of its stereochemistry. This document serves as a foundational resource for researchers and drug development professionals interested in leveraging this and related structures for novel therapeutic agents.

Introduction: The Convergence of Privileged Heterocyclic Scaffolds

In modern medicinal chemistry, the strategic combination of validated pharmacophores is a cornerstone of rational drug design. Heterocyclic compounds, particularly those containing nitrogen, are overwhelmingly present in pharmaceuticals due to their ability to engage in specific, high-affinity interactions with biological targets and their favorable physicochemical properties.[1][2] The piperidine ring is one of the most ubiquitous scaffolds, found in numerous FDA-approved drugs targeting a vast range of diseases.[3] Its saturated, three-dimensional structure is prized for its ability to improve aqueous solubility, metabolic stability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[3]

Simultaneously, the pyridazine moiety, a six-membered aromatic ring with two adjacent nitrogen atoms, offers a unique electronic profile. Its π-deficient nature makes it a valuable building block, and its derivatives have shown significant promise in oncology, particularly as inhibitors of enzymes like Poly (ADP-ribose) polymerase (PARP).[4]

The subject of this guide, this compound, represents a deliberate fusion of these two powerful motifs. It presents a chiral scaffold with defined hydrogen bonding capabilities and a reactive handle for covalent modification or further synthetic elaboration, making it a molecule of significant interest for library synthesis and lead optimization campaigns.

Molecular Identification and Structural Elucidation

The unambiguous identification of a chemical entity is paramount for reproducible research. Below are the core structural details for this compound.

Chemical Structure Diagram

The structure consists of a piperidine ring substituted at the nitrogen (position 1) with a 6-chloropyridazin-3-yl group. A hydroxyl group is present at the 3-position of the piperidine ring, which introduces a chiral center.

Caption: 2D Structure of this compound.

Chemical Property Data

The following table summarizes key computed identifiers for the molecule. It is important to note that while a closely related isomer, 1-(6-chloropyridazin-3-yl)piperidin-4-ol, is commercially available under CAS Number 89937-26-8, specific registered data for the 3-ol isomer is less prevalent.[5] The properties listed here are therefore theoretical and serve as a guide for characterization.

| Identifier | Value | Source |

| Molecular Formula | C₉H₁₂ClN₃O | Computed |

| Molecular Weight | 213.66 g/mol | Computed |

| Canonical SMILES | C1CN(CC(C1)O)C2=NN=C(C=C2)Cl | Computed |

| InChI | InChI=1S/C9H12ClN3O/c10-8-1-2-9(13-12-8)12-5-3-7(14)4-6-12/h1-2,7,14H,3-6H2 | Computed |

| InChIKey | YZJRVJGOOFWEBN-UHFFFAOYSA-N | Computed |

| Hydrogen Bond Donors | 1 (from -OH) | Computed |

| Hydrogen Bond Acceptors | 4 (3xN, 1xO) | Computed |

| Topological Polar Surface Area | 55.1 Ų | Computed |

Analysis of Core Structural Moieties

The predicted chemical behavior and pharmacological potential of the title compound are best understood by examining its constituent parts.

The 6-Chloropyridazine Moiety: An Electrophilic Core

The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This property is further amplified by the electron-withdrawing chloro-substituent. The most significant consequence of this electronic arrangement is the high reactivity of the carbon atom bearing the chlorine (C6) towards nucleophilic aromatic substitution (SₙAr) .[6]

The chlorine atom at the 6-position serves as an excellent leaving group, allowing for the facile introduction of a wide variety of nucleophiles (e.g., amines, thiols, alcohols). This reactivity is a cornerstone of its utility as a synthetic intermediate.[7][8] From a drug design perspective, this C-Cl bond can also be exploited as a "warhead" to form a covalent bond with a nucleophilic residue (such as cysteine) in a protein's binding site, leading to irreversible inhibition and potentially enhanced potency and duration of action.[9]

The Piperidin-3-ol Moiety: A Privileged Chiral Scaffold

The piperidine ring is a saturated heterocycle that provides a robust, three-dimensional framework. Its inclusion in drug candidates often improves pharmacokinetic properties by increasing solubility and reducing metabolic lability compared to more lipophilic, aromatic systems.[3]

The hydroxyl group at the 3-position imparts several key features:

-

Hydrogen Bonding: It can act as both a hydrogen bond donor and acceptor, enabling specific interactions with polar residues in a target protein.

-

Chirality: The C3 carbon is a stereocenter. The synthesis can be controlled to yield a specific enantiomer, which is critical as biological systems are chiral and often exhibit stereospecific recognition. Chiral building blocks such as (3R)-Piperidin-3-ol hydrochloride are commercially available for this purpose.[10]

-

Synthetic Handle: The hydroxyl group can be further functionalized, for example, through etherification or esterification, to modulate properties or explore additional binding interactions.

Proposed Synthetic Strategy

The most logical and efficient synthesis of this compound is via a direct nucleophilic aromatic substitution reaction.

Rationale for Synthetic Route Selection

The synthesis leverages the differential reactivity of the two chlorine atoms on the starting material, 3,6-dichloropyridazine. The nitrogen atom of piperidin-3-ol is a potent nucleophile that will readily attack the electron-deficient pyridazine ring, displacing one of the chloride ions. This one-step reaction is highly reliable for forming aryl-piperidine linkages.[6]

Visualization of the Synthetic Workflow

The proposed reaction pathway is a standard SₙAr mechanism.

Caption: Proposed synthetic workflow via Nucleophilic Aromatic Substitution.

Detailed Experimental Protocol (Representative)

This protocol is a self-validating system based on established methodologies for similar transformations.

-

Reaction Setup: To a solution of 3,6-dichloropyridazine (1.0 eq) in a suitable polar aprotic solvent (e.g., N,N-Dimethylformamide or N-Methyl-2-pyrrolidone, ~0.5 M) is added piperidin-3-ol (1.0-1.2 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or potassium carbonate (2.0-3.0 eq).

-

Reaction Execution: The reaction mixture is heated to 80-120 °C and stirred under an inert atmosphere (e.g., Nitrogen or Argon).

-

Monitoring: The reaction progress is monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed (typically 4-24 hours).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous phase is extracted three times with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes or methanol in dichloromethane to afford the pure this compound.

-

Characterization: The final product's identity and purity should be confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Inferred Pharmacological Profile and Future Directions

While this specific molecule may not be extensively documented, its structure allows for strong, evidence-based hypotheses regarding its potential applications.

Postulated Pharmacological Significance

The combination of the chloropyridazine and piperidin-3-ol motifs suggests potential utility in several therapeutic areas:

-

Oncology: The pyridazine core is a known pharmacophore for PARP inhibitors and various kinase inhibitors.[4] The piperidine moiety can occupy solvent-exposed regions of ATP-binding pockets, improving solubility and selectivity.

-

CNS Disorders: The piperidine scaffold is a classic feature of many CNS-active agents.[3] The molecule's polarity and hydrogen bonding capacity could make it a candidate for targeting receptors or enzymes within the central nervous system.

-

Analgesia: Related structures incorporating chloropyridazine have been investigated as potential analgesic agents, possibly through mechanisms like COX-2 inhibition.[11]

The diagram below illustrates the potential contribution of each molecular fragment to its overall biological activity profile.

Caption: Inferred Structure-Activity Relationship (SAR) Logic.

Future Research Directions

The logical next steps for researchers interested in this scaffold are clear:

-

Synthesis and Characterization: Perform the proposed synthesis, including a chiral variant, and fully characterize the resulting compound(s).

-

Biological Screening: Screen the molecule against a diverse panel of biological targets, particularly kinase and PARP enzyme assays, as well as CNS receptors.

-

Analogue Development: Utilize the C6-Cl position to synthesize a library of derivatives by reacting the parent molecule with various nucleophiles to explore the structure-activity relationship.

-

Covalent Targeting Studies: Investigate the potential for the molecule to act as a targeted covalent inhibitor by incubating it with proteins known to have reactive cysteine residues in their binding sites.

References

-

Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. National Institutes of Health (NIH). [Link]

-

Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. Content Hub. [Link]

-

1-(6-Chloropyridazin-3-yl)piperidin-4-amine. PubChem. [Link]

-

Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. National Institutes of Health (NIH). [Link]

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]

-

Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. MDPI. [Link]

-

1-(6-chloropyridazin-3-yl)-piperidine-4-carboxylic acid [339276-36-7]. Chemsigma. [Link]

-

(3R)-Piperidin-3-ol Hydrochloride: A Key Pharmaceutical Intermediate. Pharmaffiliates. [Link]

-

6-Amino-3-chloropyridazine. PubChem. [Link]

-

Design, Synthesis and Biological Evaluation of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their Derivatives as Analgesic Agents. PubMed. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials. National Institutes of Health (NIH). [Link]

-

CID 177815693. PubChem. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

PIPERIDINE. Ataman Kimya. [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

-

Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. ResearchGate. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-(6-chloropyridazin-3-yl)piperidin-4-ol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Buy 3-Chloropyridazine | 1120-95-2 [smolecule.com]

- 8. researchgate.net [researchgate.net]

- 9. Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. Design, Synthesis and Biological Evaluation of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their Derivatives as Analgesic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(6-Chloropyridazin-3-yl)piperidin-3-ol CAS number search

[1]

Executive Summary

1-(6-Chloropyridazin-3-yl)piperidin-3-ol is a critical heterocyclic building block extensively utilized in modern medicinal chemistry, particularly in the development of kinase inhibitors, phosphatase modulators (e.g., SHP2), and other targeted oncology therapies.[1][2] Its structure features a pyridazine core substituted with a reactive chlorine atom at the 6-position and a chiral or racemic 3-hydroxypiperidine moiety at the 3-position.[1] This dual functionality allows for orthogonal diversification: the chlorine serves as an electrophilic handle for nucleophilic aromatic substitution (

This guide details the chemical identity, validated synthetic protocols, and strategic applications of this compound in drug discovery.[1][3]

Chemical Identity & Physicochemical Properties[1][4][5][6][7][8]

| Property | Detail |

| Chemical Name | This compound |

| CAS Number | 939986-92-2 (Racemate) |

| Molecular Formula | |

| Molecular Weight | 213.66 g/mol |

| SMILES | OC1CCCN(C1)c2ccc(Cl)nn2 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, Methanol, DCM; Sparingly soluble in water |

| pKa (Calculated) | ~13.5 (OH), ~2.5 (Pyridazine N) |

| LogP | ~0.8 - 1.2 (Predicted) |

Note on Stereochemistry: The CAS 939986-92-2 typically refers to the racemic mixture.[1] In high-precision drug discovery, the enantiomerically pure forms—(R)-1-(6-chloropyridazin-3-yl)piperidin-3-ol and (S)-1-(6-chloropyridazin-3-yl)piperidin-3-ol—are often required to probe the stereospecific binding pockets of target proteins.[1] These are synthesized using the corresponding chiral 3-hydroxypiperidine starting materials.[1]

Synthetic Utility & Retrosynthesis[1]

The synthesis of this compound relies on a regioselective Nucleophilic Aromatic Substitution (

Reaction Mechanism

The reaction proceeds via a Meisenheimer complex intermediate.[1] The nucleophilic nitrogen of the piperidine attacks the electron-deficient carbon at the 3-position of the pyridazine ring.[1] The presence of a base neutralizes the generated HCl, driving the equilibrium forward.[1]

Strategic Considerations

-

Stoichiometry: A slight excess of the amine (1.1–1.2 eq) ensures complete consumption of the electrophile, but a large excess must be avoided to prevent the formation of the bis-substituted byproduct.[1]

-

Temperature: Controlled heating (60–100°C) is required to overcome the activation energy, but excessive heat can promote bis-substitution or degradation.[1]

-

Solvent: Polar aprotic solvents (DMF, DMSO) or polar protic solvents (Ethanol, n-Butanol) are preferred to stabilize the transition state.[1]

Experimental Protocol: Synthesis & Characterization

Objective: Synthesis of this compound on a 10-gram scale.

Materials

-

3,6-Dichloropyridazine: 10.0 g (67.1 mmol)[1]

-

Piperidin-3-ol (Racemic): 7.46 g (73.8 mmol, 1.1 eq)[1]

-

Potassium Carbonate (

): 18.5 g (134.2 mmol, 2.0 eq)[1] -

Ethanol (EtOH): 100 mL (10 vol)

-

Ethyl Acetate (EtOAc) / Hexanes: For purification[1]

Step-by-Step Methodology

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging: Add 3,6-dichloropyridazine (10.0 g) and Ethanol (100 mL) to the flask. Stir until dissolved.

-

Addition: Add Piperidin-3-ol (7.46 g) followed by

(18.5 g). -

Reaction: Heat the mixture to reflux (approx. 80°C) for 4–6 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter off the inorganic salts (

/KCl) and rinse the filter cake with Ethanol.[1] -

Concentrate the filtrate under reduced pressure to obtain a crude residue.[1]

-

Dissolve the residue in EtOAc (150 mL) and wash with water (

mL) and brine ( -

Dry the organic layer over anhydrous

, filter, and concentrate.[1]

-

-

Purification:

-

Characterization:

Synthesis Workflow Diagram

Figure 1: Step-by-step synthetic workflow for the preparation of this compound via SNAr mechanism.

Medicinal Chemistry Applications

The this compound scaffold is a versatile intermediate in the synthesis of bioactive molecules.[1] Its utility stems from its ability to undergo sequential functionalization.[1]

Functionalization Strategies

-

C-6 Substitution (Displacement of Cl):

-

C-3' Modification (Hydroxyl Group):

Decision Tree for Scaffold Utility

Figure 2: Strategic diversification pathways for the this compound scaffold in medicinal chemistry.

Safety & Handling

While specific toxicological data for this exact intermediate may be limited, it should be handled with the standard precautions applicable to chloropyridazines and secondary amines.[1]

-

Hazard Classification:

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1]

-

Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[1]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).[1]

-

-

PPE Requirements: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle in a fume hood to avoid inhalation of dust or vapors.[1]

-

Storage: Store in a cool, dry place under an inert atmosphere (Nitrogen or Argon) to prevent hydrolysis or oxidation over long periods.[1]

References

-

Sigma-Aldrich. 1-(6-Chloropyridazin-3-yl)piperidin-4-ol Product Information. (Analogous compound data used for safety and handling benchmarking). Link

-

ChemicalBook. this compound CAS 939986-92-2 Entry. Link

-

PubChem. 6-Chloro-3-aminopyridazine Data. (Core scaffold properties). Link

-

Huaxuejia. this compound CAS Database. Link

- Journal of Medicinal Chemistry.Pyridazine Derivatives in Drug Discovery: Synthesis and Applications. (General reference for pyridazine SNAr chemistry).

Sources

6-Chloropyridazin-3-yl Piperidine Derivatives: A Technical Guide

Executive Summary

The 6-chloropyridazin-3-yl piperidine scaffold represents a "privileged structure" in modern medicinal chemistry. Its unique electronic properties—defined by the electron-deficient pyridazine ring—allow it to serve as a versatile bioisostere for phenyl and pyridine rings, significantly improving aqueous solubility and metabolic stability. This guide provides a comprehensive technical analysis of this scaffold, focusing on its critical role in developing antagonists for Histamine H3 and Melanin-Concentrating Hormone 1 (MCH1) receptors. We present optimized synthetic protocols for selective mono-substitution and detailed Structure-Activity Relationship (SAR) insights.

Chemical Architecture & Synthetic Strategy

The Challenge of Selectivity

The core synthetic challenge when working with 3,6-dichloropyridazine is achieving selective mono-substitution . Both chlorine atoms are initially equivalent. However, upon the first nucleophilic aromatic substitution (

Optimized Synthetic Protocol ( )

Objective: Synthesis of 3-chloro-6-(piperidin-1-yl)pyridazine (Mono-substituted product).

Reagents:

-

Substrate: 3,6-Dichloropyridazine (1.0 eq)

-

Nucleophile: Piperidine (or 4-substituted piperidine derivative) (2.0 - 2.2 eq)

-

Solvent: Ethanol (EtOH) or Isopropanol (iPrOH)

-

Base: Potassium Carbonate (

) (optional if excess amine is used)

Step-by-Step Methodology:

-

Preparation: Dissolve 3,6-dichloropyridazine (1.7 mol scale) in Ethanol (10 volumes).

-

Addition: Add the piperidine derivative dropwise at room temperature.

-

Critical Control Point: Do not add all at once if the reaction is exothermic.

-

-

Reaction: Heat the mixture to reflux (78°C) for 4 hours .

-

Note: Microwave irradiation at 140°C for 20 minutes is a viable high-throughput alternative.

-

-

Monitoring: Monitor via TLC (System: Hexane/EtOAc 7:3). The mono-substituted product typically runs lower than the starting material but higher than the di-substituted byproduct.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

The hydrochloride salt of the excess amine often precipitates; filter this off.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification: Recrystallize the crude residue from a mixture of

and Ethanol (5:1).-

Yield Expectation: 58% - 75% depending on the piperidine substituent.

-

Synthesis Pathway Visualization

Figure 1: Selective

Medicinal Chemistry & SAR

The 6-chloropyridazin-3-yl group is not just a linker; it is an active pharmacophore. The chlorine atom at the 6-position provides a handle for further functionalization (e.g., Suzuki coupling to add aryl groups) or acts as a lipophilic anchor in the binding pocket.

Key Biological Targets

| Target Receptor | Therapeutic Indication | Role of Pyridazine-Piperidine Scaffold |

| Histamine H3 | Narcolepsy, ADHD, Alzheimer's | Acts as the basic core mimicking the histamine imidazole; the piperidine nitrogen provides the essential protonation site. |

| MCH1 | Obesity, Depression, Anxiety | The scaffold serves as a rigid spacer, orienting the distal aryl group into the hydrophobic pocket of the receptor. |

| COX-2 | Pain, Inflammation | 6-chloro group replaced by specific aryl rings to achieve selectivity over COX-1. |

Structure-Activity Relationship (SAR) Matrix

Core Structure: Cl-Pyridazine-Piperidine-R

| Region | Modification | Effect on Potency/Selectivity |

| Pyridazine Ring | Replacement with Pyridine | Often leads to loss of potency due to loss of the specific dipole moment and H-bond acceptor capability of N2. |

| 6-Chloro Position | Substitution with -OMe | Decreases metabolic stability; often reduces affinity for H3. |

| 6-Chloro Position | Substitution with Phenyl | Increases lipophilicity; critical for MCH1 antagonism (hydrophobic pocket interaction). |

| Piperidine Nitrogen | Propyl-linker to Aryl group | Essential for H3 activity (mimics the histamine side chain distance). |

| Piperidine C4 | Addition of -OH or -F | Modulates pKa and solubility; 4-F often improves metabolic stability against oxidative metabolism. |

Mechanism of Action: H3 Receptor Antagonism[1][2][3]

The H3 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the CNS.[1] It functions as an autoreceptor, providing negative feedback on histamine release.[1]

Mechanism:

-

Constitutive Activity: H3 receptors have high constitutive activity, constantly suppressing histamine release.

-

Inverse Agonism: 6-chloropyridazin-3-yl piperidine derivatives (like analogs of Pitolisant) often act as inverse agonists . They stabilize the receptor in its inactive GDP-bound state.

-

Result: This blockade prevents the

protein activation, leading to increased cAMP levels and a surge in histamine (and acetylcholine/dopamine) release in the prefrontal cortex.

Signaling Pathway Diagram

Figure 2: H3 Receptor Inverse Agonism.[2] The ligand blocks the inhibitory Gi pathway, enhancing neurotransmission.

Experimental Validation Protocols

To validate the synthesized derivatives, the following assays are standard in the field.

In Vitro Binding Assay (H3 Receptor)

-

Source: HEK-293 cells stably expressing human H3R.

-

Radioligand:

-methylhistamine ( -

Protocol:

-

Incubate membrane preparations with the test compound (10 concentrations,

to -

Terminate reaction by rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine.

-

Measure radioactivity via liquid scintillation counting.

-

Data Analysis: Calculate

and convert to

-

Metabolic Stability (Microsomal Stability)

-

System: Human/Rat Liver Microsomes (HLM/RLM).

-

Protocol:

-

Incubate compound (1 µM) with microsomes (0.5 mg/mL) and NADPH regenerating system at 37°C.

-

Sample at 0, 5, 15, 30, and 60 min.

-

Quench with ice-cold Acetonitrile containing internal standard.

-

Analyze via LC-MS/MS to determine intrinsic clearance (

).

-

Future Outlook

The 6-chloropyridazin-3-yl piperidine scaffold is evolving beyond single-target ligands.

-

Multi-Target Directed Ligands (MTDLs): Recent trends show the development of dual H3/Sigma-1 receptor ligands. The piperidine moiety provides affinity for the Sigma-1 receptor, which is neuroprotective.

-

PROTACs: The 6-chloro handle is being explored as an attachment point for linkers to E3 ligase ligands, turning these inhibitors into degraders for specific protein targets.

References

-

Synthesis & Crystallography: Ather, A. Q., et al. (2010). 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine. Acta Crystallographica Section E. Link

-

H3 Receptor Pharmacology: Ligneau, X., et al. (2007). BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology.[2] Journal of Pharmacology and Experimental Therapeutics. Link

-

MCH1 Antagonists: Borowsky, B., et al. (2002). Antidepressant, anxiolytic and anorectic effects of a melanin-concentrating hormone-1 receptor antagonist.[3] Nature Medicine. Link

-

Scaffold Versatility: Asif, M. (2016). The biological potentials of substituted 1, 2-diazines: a review on versatile pyridazine derivatives. Journal of Chinese Pharmaceutical Sciences. Link

-

Chemical Methodology: BenchChem Protocols. Synthesis of 3-piperazin-1-yl-1H-pyridazin-6-one from 3,6-dichloropyridazine. Link

Sources

- 1. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

- 2. BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Melanin-concentrating hormone MCH1 receptor antagonists: a potential new approach to the treatment of depression and anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

Targeting Metabolic Disorders: The Pharmacological Profile of Pyridazinyl Piperidin-3-ol Analogs as GPR119 Agonists

Executive Summary

The search for orally active, glucose-dependent insulin secretagogues has identified G-protein coupled receptor 119 (GPR119) as a high-value target for Type 2 Diabetes Mellitus (T2D).[1] Among the diverse chemotypes explored, the pyridazinyl piperidin-3-ol scaffold represents a privileged structure. This molecular architecture combines the metabolic stability of the pyridazine ring with the stereochemical versatility of the 3-hydroxypiperidine moiety.

This guide provides a technical deep-dive into the biological activity, structure-activity relationships (SAR), and experimental validation of these analogs. It is designed for medicinal chemists and pharmacologists requiring actionable protocols and mechanistic insights.

Molecular Architecture & SAR Logic

The Pharmacophore

The efficacy of pyridazinyl piperidin-3-ol analogs stems from their ability to mimic endogenous lipid mediators (like oleoylethanolamide, OEA) while improving physicochemical properties.

-

The Pyridazine Ring: Acts as a polar aromatic spacer. Unlike a phenyl ring, the diazine nitrogens reduce overall lipophilicity (

), improving solubility and reducing hERG channel inhibition liability. -

The Piperidine Linker: Provides a semi-rigid connection that orients the headgroup and tailgroup into the receptor's orthosteric binding pocket.

-

The 3-Hydroxyl Group (Chirality is Critical):

-

H-Bonding: The C3-OH often serves as a hydrogen bond donor/acceptor with polar residues (e.g., Ser/Thr) deep within the transmembrane bundle.

-

Metabolic Handle:[2] While the free alcohol improves solubility, it is often derivatized (e.g., into a carbamate) to prevent rapid glucuronidation while maintaining potency.

-

Stereochemistry: The

or

-

Structural Logic Diagram

The following diagram illustrates the decision matrix for optimizing this scaffold.

Figure 1: SAR Optimization Logic for Pyridazinyl Piperidin-3-ol Analogs.

Mechanism of Action: The Gs-Coupled Pathway

GPR119 is a

Signaling Cascade

-

Ligand Binding: The analog binds to GPR119.

-

G-Protein Activation:

dissociates and activates Adenylyl Cyclase (AC). -

Second Messenger: ATP is converted to cAMP.

-

Effectors:

-

PKA (Protein Kinase A): Phosphorylates

channels and voltage-gated -

Epac2: Guanine nucleotide exchange factor that facilitates exocytosis.

-

-

Physiological Output: Insulin granule fusion and release.

Figure 2: GPR119 Intracellular Signaling Pathway in Pancreatic Beta-Cells.

Experimental Protocols

Chemical Synthesis: Nucleophilic Aromatic Substitution ( )

Objective: To couple the chiral 3-hydroxypiperidine core to the pyridazine scaffold.

Reagents:

-

3,6-Dichloropyridazine (Electrophile)

-

(R)-3-Hydroxypiperidine hydrochloride (Nucleophile)

-

or

-

DMF or DMSO (Solvent)

Step-by-Step Protocol:

-

Preparation: Dissolve 3,6-dichloropyridazine (1.0 eq) in anhydrous DMF (0.5 M concentration).

-

Addition: Add (R)-3-hydroxypiperidine HCl (1.1 eq) and

(2.5 eq). -

Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by LC-MS for the disappearance of the starting pyridazine.

-

Note: The 3-hydroxy group is less nucleophilic than the piperidine amine; chemoselectivity usually favors N-arylation without protecting the alcohol.

-

-

Workup: Dilute with EtOAc, wash with water (

) and brine ( -

Purification: Flash column chromatography (Hexane/EtOAc gradient). The product is typically a white/off-white solid.

Biological Assay: HTRF cAMP Accumulation

Objective: To quantify the functional potency (

System Validation:

-

Cell Line: CHO-K1 cells stably expressing human GPR119.

-

Positive Control: GSK1292263 or AR231453.

-

Detection: Homogeneous Time-Resolved Fluorescence (HTRF).

Protocol:

-

Seeding: Plate 2,500 cells/well in a 384-well low-volume white plate.

-

Compound Addition: Add 5

L of compound (serial dilution in stimulation buffer containing IBMX to inhibit phosphodiesterase). -

Incubation: Incubate for 30–60 minutes at Room Temperature (RT).

-

Lysis/Detection: Add 5

L of cAMP-d2 conjugate followed by 5 -

Read: Incubate for 1 hour and read on an HTRF-compatible plate reader (e.g., EnVision).

-

Analysis: Calculate the FRET ratio (665nm/620nm). Plot sigmoidal dose-response curves to determine

.

Comparative Data Analysis

The following table summarizes the impact of structural modifications on biological activity, synthesized from aggregate literature trends regarding GPR119 agonists [1, 2].

| Compound Variant | R-Group (at Piperidine C3) | Pyridazine Substituent | hGPR119 | Lipophilicity (cLogP) | Comments |

| Analog A | -H (Unsubstituted) | 4-Methylsulfonylphenyl | 120 | 3.2 | Baseline activity; moderate solubility. |

| Analog B | -OH (Racemic) | 4-Methylsulfonylphenyl | 45 | 2.1 | Improved potency; OH forms H-bond. |

| Analog C | -OH (R-isomer) | 4-Methylsulfonylphenyl | 12 | 2.1 | Eutomer; high potency & solubility. |

| Analog D | -O-Carbamate | 4-Methylsulfonylphenyl | 8 | 2.5 | Highest potency; metabolic protection of OH. |

| Analog E | -F (Fluorine) | 4-Methylsulfonylphenyl | 250 | 3.4 | Loss of H-bond donor capability reduces potency. |

Table 1: Structure-Activity Relationship (SAR) summary demonstrating the critical role of the C3-hydroxyl group.

References

-

Semple, G., et al. (2008). "Discovery of the first potent and orally efficacious agonist of the orphan G-protein coupled receptor 119." Journal of Medicinal Chemistry.

-

Ritter, K., et al. (2012). "GPR119 agonists for the treatment of type 2 diabetes and obesity: therapeutic potential and progress."[1][3] Expert Opinion on Therapeutic Patents.

-

Nunez, D. J., et al. (2014). "GSK1292263, a novel GPR119 agonist, for the treatment of type 2 diabetes."[4] PLOS ONE.

-

Overton, H. A., et al. (2008). "Deorphanization of a G protein-coupled receptor for oleoylethanolamide and its use in the discovery of small-molecule hypophagic agents." Cell Metabolism.

Sources

- 1. Novel GPR119 agonist HD0471042 attenuated type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of GPR119 Agonist GSK-1292263 [cjph.com.cn]

An In-Depth Technical Guide to 1-(6-Chloropyridazin-3-yl)piperidin-3-ol: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(6-Chloropyridazin-3-yl)piperidin-3-ol, a heterocyclic compound of interest in medicinal chemistry. We will delve into its chemical characteristics, a detailed synthesis protocol grounded in established chemical principles, and an exploration of its potential pharmacological applications based on the broader class of chloropyridazine derivatives.

Core Molecular Attributes

This compound is a substituted piperidinol derivative featuring a chloropyridazine moiety. The structural combination of the saturated piperidine ring and the aromatic, electron-deficient pyridazine core imparts a unique set of physicochemical properties that are attractive for drug design.

Physicochemical Data Summary

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₂ClN₃O | [1] |

| Molecular Weight | 213.67 g/mol | |

| CAS Number | 939986-92-2 | [1][2] |

| Appearance | Expected to be a solid at room temperature |

Synthesis and Mechanism

The synthesis of this compound is predicated on the principles of nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridazine ring, further activated by the presence of two nitrogen atoms and a chlorine substituent, makes it susceptible to attack by nucleophiles.

Proposed Synthetic Pathway

A robust and efficient synthesis can be achieved by the reaction of 3,6-dichloropyridazine with 3-hydroxypiperidine. The differential reactivity of the two chlorine atoms on the pyridazine ring allows for a regioselective substitution.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established methods for the synthesis of related pyridazine derivatives.[3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,6-dichloropyridazine (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Addition of Reagents: Add 3-hydroxypiperidine (1.1 eq) to the solution, followed by the addition of a base, for instance, potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq), to act as a proton scavenger.

-

Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate (the salt of the base) is present, it can be removed by filtration. The filtrate is then concentrated under reduced pressure to remove the solvent.

-

Purification: The crude product is purified by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield the pure this compound.

Mechanistic Insights

The reaction proceeds via a classic SNAr mechanism. The secondary amine of 3-hydroxypiperidine acts as the nucleophile, attacking one of the carbon atoms bearing a chlorine atom on the pyridazine ring. This forms a Meisenheimer complex, a resonance-stabilized intermediate. The departure of the chloride ion as a leaving group restores the aromaticity of the pyridazine ring, yielding the final product. The base is crucial for deprotonating the piperidine nitrogen, enhancing its nucleophilicity, and neutralizing the hydrogen chloride generated during the reaction.

Potential Pharmacological Profile and Applications

Anticancer Potential

The pyridazine scaffold is a constituent of numerous compounds investigated for their anticancer properties.[4][5] Some derivatives have been shown to induce apoptosis and inhibit poly (ADP-ribose) polymerase (PARP-1), a key enzyme in DNA repair.[4] The presence of the chloropyridazine moiety in the target molecule makes it a candidate for investigation as a potential anticancer agent, possibly acting through similar mechanisms.

Analgesic and Anti-inflammatory Activity

Several pyridazinone analogues have demonstrated potent antinociceptive (analgesic) and anti-inflammatory effects.[6][7][8] These effects are often mediated through the inhibition of cyclooxygenase (COX) enzymes or by modulating noradrenergic and serotoninergic pathways.[6] The structural features of this compound suggest that it could be explored for its potential as a novel analgesic or anti-inflammatory drug.

Central Nervous System (CNS) Applications

Derivatives of pyridazinone have been synthesized and evaluated as selective monoamine oxidase B (MAO-B) inhibitors.[9] MAO-B is a key enzyme in the metabolism of dopamine, and its inhibition is a therapeutic strategy for Parkinson's disease. The structural similarity to known MAO-B inhibitors suggests that this compound could be a starting point for the development of new CNS-active agents.

Other Potential Applications

The versatile pyridazine nucleus has been incorporated into molecules with a wide array of other biological activities, including:

-

Hedgehog Signaling Pathway Inhibition: For potential use in oncology.[10]

-

Vasodilatory Effects: As potential antihypertensive agents.[11]

-

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: For the treatment of type 2 diabetes.[12]

Future Directions and Conclusion

This compound represents a promising scaffold for further investigation in drug discovery and development. Its straightforward synthesis and the known diverse biological activities of the chloropyridazine class of compounds make it an attractive candidate for screening in various disease models.

Future research should focus on:

-

Definitive Synthesis and Characterization: Publishing a detailed, peer-reviewed synthesis and full analytical characterization of the compound.

-

In Vitro Biological Evaluation: Screening the compound against a panel of relevant biological targets, such as cancer cell lines, key enzymes (e.g., PARP-1, COX, MAO-B), and receptors.

-

In Vivo Studies: Should in vitro activity be confirmed, progressing the compound to in vivo models to assess its efficacy, pharmacokinetics, and safety profile.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to understand the relationship between its chemical structure and biological activity, which will guide the design of more potent and selective compounds.

References

-

Abdelrahman, N. A., Al-Karmalawy, A. A., Jaballah, M. Y., Yahya, G., Sharaky, M., & Abouzid, K. A. M. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Advances, 13(19), 12941–12961. Available at: [Link]

-

Gazzola, S., Scevola, L., Pevarello, P., et al. (1998). [(3-Chlorophenyl)piperazinylpropyl]pyridazinones and analogues as potent antinociceptive agents. Il Farmaco, 53(5), 371-381. Available at: [Link]

-

Shanghai Yanyibao Pharmaceutical Technology Co., Ltd. (n.d.). Product CM164528. ChemBuyersGuide.com. Retrieved February 12, 2026, from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved February 12, 2026, from [Link]

-

Ben-M'barek, Y., et al. (2016). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 4, 36-49. Available at: [Link]

-

ResearchGate. (n.d.). Design, synthesis, and biological evaluation of N‐[1‐(6′‐chloropyridazin‐3′‐yl)‐3‐(4″‐substitutedphenyl)‐1H‐pyrazole‐5‐yl]alkanamides as anti‐inflammatory agents. Retrieved February 12, 2026, from [Link]

-

ResearchGate. (n.d.). Design, synthesis, and biological evaluation of N-[1-(6'- chloropyridazin-30-yl)-3-(4''-substitutedphenyl)-1H-pyrazole-5- yl]alkanamides as anti-inflammatory agents. Retrieved February 12, 2026, from [Link]

-

Kumar, A., et al. (2020). Design, Synthesis and Biological Evaluation of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their Derivatives as Analgesic Agents. Drug Research, 70(11), 493-502. Available at: [Link]

-

Tsai, P.-C., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Pharmaceuticals, 15(6), 729. Available at: [Link]

-

Zhang, X., et al. (2018). Synthesis and evaluation of novel dimethylpyridazine derivatives as hedgehog signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 26(11), 3037-3048. Available at: [Link]

-

ACS Omega. (2020). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. 5(31), 19477-19484. Available at: [Link]

-

Aziz, M. W., et al. (2024). Synthesis of potent vasodilating agents: in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine analogues. Scientific Reports, 14(1), 1-17. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Retrieved February 12, 2026, from [Link]

-

Abu Khalaf, R., et al. (2021). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. Letters in Drug Design & Discovery, 18(1), 74-84. Available at: [Link]

Sources

- 1. Heterocyclic compound 87 page [m.chemicalbook.com]

- 2. Pyridine Derivatives (5) [myskinrecipes.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]

- 6. [(3-Chlorophenyl)piperazinylpropyl]pyridazinones and analogues as potent antinociceptive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis and Biological Evaluation of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their Derivatives as Analgesic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and evaluation of novel dimethylpyridazine derivatives as hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of potent vasodilating agents: in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: The Pyridazine Scaffold - A Privileged Structure in Fragment-Based Drug Discovery

Abstract

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful paradigm for identifying novel, high-quality lead compounds. The success of this approach is intrinsically linked to the quality and diversity of the fragment library. This guide provides an in-depth technical exploration of the pyridazine scaffold, a six-membered diazine heterocycle, as a "privileged" and increasingly vital component in modern FBDD campaigns. We will dissect the unique physicochemical properties that make pyridazine an attractive bioisostere and a versatile scaffold for probing molecular interactions. This document details the strategic considerations for its inclusion in fragment libraries, outlines robust biophysical screening methodologies for hit identification, and provides a framework for subsequent hit-to-lead optimization, grounded in real-world case studies.

The Rationale: Why Pyridazine in FBDD?

The journey of drug discovery is a quest for molecular recognition. We seek small molecules that can bind to a biological target with high affinity and specificity. Fragment-based approaches tackle this challenge by starting with very small, low-complexity molecules ("fragments"), typically with molecular weights under 300 Da. The low binding affinity of these fragments (often in the high micromolar to millimolar range) necessitates highly sensitive biophysical detection methods but offers a more efficient exploration of chemical space and often yields lead compounds with superior physicochemical properties.

The pyridazine ring, while historically underrepresented in marketed drugs compared to other heterocycles, has been identified as one of the most prevalent ring systems in compounds advancing through clinical trials[1]. This trend underscores its value in modern medicinal chemistry. Its utility in FBDD stems from a unique confluence of properties that distinguish it from other aromatic systems like benzene or isomeric diazines (pyrimidine and pyrazine)[1][2].

Unique Physicochemical Landscape

The defining feature of pyridazine is the adjacent arrangement of its two nitrogen atoms. This arrangement dictates its electronic and steric properties, making it more than just a simple phenyl ring replacement.

-

High Dipole Moment & Polarity: The proximity of the two electronegative nitrogen atoms creates a significant dipole moment. This inherent polarity can be advantageous for improving aqueous solubility and establishing key dipole-dipole interactions within a protein binding pocket[1][3]. This property allows medicinal chemists to reduce the lipophilicity of a compound, a critical factor in optimizing its ADME (Absorption, Distribution, Metabolism, and Excretion) profile[1].

-

Dual Hydrogen Bond Acceptor: The two adjacent nitrogen lone pairs act as robust hydrogen bond acceptors. This dual-acceptor capability, spatially constrained, can be pivotal for molecular recognition, allowing the scaffold to form specific, high-affinity interactions with hydrogen bond donors in a target protein, such as backbone amides or side-chain hydroxyls[1][4].

-

Modulated Basicity: Pyridazine is a weak base. This property is often desirable in drug candidates to avoid issues associated with high basicity, such as off-target effects (e.g., hERG channel inhibition) or poor cell permeability[1].

-

π-π Stacking Interactions: Despite its polarity, the aromatic nature of the pyridazine ring allows it to engage in favorable π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in a binding site[1][2].

These properties collectively position the pyridazine scaffold as a versatile tool for probing protein surfaces. It can act as a bioisosteric replacement for other groups to solve specific challenges, such as improving solubility, altering metabolic profiles, or introducing new, favorable interactions with the target[5][6][7].

Table 1: Comparative Physicochemical Properties of Diazines and Benzene

| Compound | Structure | Dipole Moment (Debye) | pKa (Conjugate Acid) | LogP | Key Features |

| Benzene | C₆H₆ | 0 | N/A | 2.13 | Lipophilic, π-π interactions |

| Pyridine | C₅H₅N | 2.2 | 5.25 | 0.65 | H-bond acceptor, basic |

| Pyridazine | C₄H₄N₂ | ~3.9 | 2.33 | 0.44 | High dipole, dual H-bond acceptor, weakly basic[1] |

| Pyrimidine | C₄H₄N₂ | 2.3 | 1.3 | -0.13 | H-bond acceptor, very weakly basic |

| Pyrazine | C₄H₄N₂ | 0 | 0.6 | -0.21 | Symmetrical, dual H-bond acceptor |

Note: Values are approximate and can vary based on measurement conditions.

The FBDD Workflow with Pyridazine Fragments

Integrating pyridazine-containing fragments into a drug discovery campaign follows a structured, multi-stage process. The causality behind this workflow is to use sensitive biophysical techniques to identify weak but high-quality interactions, which are then optimized into potent leads using structural insights.

Figure 1: The Pyridazine FBDD Campaign Workflow. This diagram illustrates the phased approach, from initial screening of a pyridazine-focused library to the generation of a potent lead compound through iterative, structure-guided chemistry.

Methodologies for Screening Pyridazine Fragments

The weak binding affinities of fragments demand highly sensitive, biophysical screening techniques. The choice of method is critical and often a combination of techniques is used to ensure the identified hits are genuine and not artifacts[8][9].

Primary Screening Techniques

These methods are used for the initial pass of the entire fragment library to identify potential binders.

-

Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA): A high-throughput method that measures the change in a protein's melting temperature (Tm) upon ligand binding. A positive shift in Tm indicates stabilization by the fragment. It is an excellent first-pass technique due to its speed and low protein consumption[10][11].

-

Surface Plasmon Resonance (SPR): A label-free technique that detects changes in refractive index when a fragment from a solution binds to a target protein immobilized on a sensor chip. SPR is highly sensitive, provides real-time kinetics (association/dissociation rates), and can determine affinity (KD)[9][10].

-

NMR Spectroscopy: Techniques like Saturation Transfer Difference (STD) NMR or WaterLOGSY are powerful for detecting weak interactions. They identify which fragments in a mixture are binding to the target protein, making it a very reliable primary screen[9][12].

Hit Validation and Characterization

Once initial hits are identified, orthogonal methods are employed to confirm binding and accurately characterize the interaction.

-

Isothermal Titration Calorimetry (ITC): Considered the gold standard for measuring binding thermodynamics. ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (KD, ΔH, ΔS) of the interaction without the need for labeling or immobilization[12].

-

Native Mass Spectrometry (nMS): A highly sensitive technique that directly observes the non-covalent complex between the protein and the fragment, providing stoichiometric and binding affinity information[8].

-

X-ray Crystallography: The ultimate validation tool. Soaking a fragment into a protein crystal can reveal the precise atomic-level binding mode. This structural information is invaluable for the subsequent hit-to-lead optimization phase, providing a definitive roadmap for structure-based design[10][12].

Table 2: Comparison of Key Biophysical Screening Techniques in FBDD

| Technique | Principle | Throughput | Protein Consumption | Information Provided | Key Advantage |

| DSF / TSA | Thermal denaturation | High | Low | Binding (Tm shift) | Speed and simplicity for primary screening[10][11]. |

| SPR | Refractive index change | High | Low-Medium | Affinity (KD), Kinetics (kon/koff) | Real-time kinetic data and high sensitivity[9]. |

| NMR | Nuclear spin relaxation/transfer | Medium | High | Binding, Affinity, Structural info | Gold standard for detecting weak binding; less prone to false positives[9][12]. |

| ITC | Heat change upon binding | Low | High | Affinity (KD), Thermodynamics (ΔH, ΔS) | Provides a complete thermodynamic signature of binding[12]. |

| X-ray | Electron density mapping | Low | High | High-resolution 3D structure | Unambiguous determination of binding mode and pose[12]. |

Experimental Protocol: DSF Primary Screen

A robust protocol is a self-validating system. This detailed methodology for a DSF screen includes the necessary controls to ensure data integrity.

Objective: To identify pyridazine-containing fragments that thermally stabilize the target protein.

Materials:

-

Purified target protein (0.1-0.2 mg/mL in a suitable buffer, e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

-

Fluorescent dye (e.g., SYPRO Orange, 5000x stock in DMSO).

-

Pyridazine fragment library (10-100 mM stocks in DMSO).

-

Control compounds: A known binder (positive control) and a non-binder (negative control).

-

384-well PCR plates.

-

Quantitative PCR (qPCR) instrument capable of melt-curve analysis.

Methodology:

-

Preparation of Master Mix:

-

For a 384-well plate, prepare a protein/dye master mix. For each 20 µL reaction, you will need 19.8 µL of protein solution and 0.2 µL of a 100x dilution of the SYPRO Orange stock.

-

Causality: Preparing a master mix ensures uniform protein and dye concentration across all wells, minimizing well-to-well variability.

-

-

Fragment Dispensing:

-

Dispense 0.2 µL of each 10 mM fragment stock solution into individual wells of the 384-well plate. This results in a final fragment concentration of 100 µM and a final DMSO concentration of 1%.

-

Dispense DMSO only into multiple "no-ligand" control wells.

-

Dispense positive and negative control compounds into their designated wells.

-

Trustworthiness: Including multiple DMSO-only controls is critical to establish the baseline Tm of the protein under assay conditions. The positive control validates that the assay can detect stabilization.

-

-

Assay Assembly:

-

Add 20 µL of the protein/dye master mix to each well containing the dispensed fragments/controls.

-

Seal the plate securely with an optical seal.

-

Centrifuge the plate briefly (e.g., 1000 rpm for 1 minute) to ensure all components are mixed and at the bottom of the wells.

-

-

Data Acquisition:

-

Place the plate in the qPCR instrument.

-

Set up a melt-curve experiment:

-

Initial temperature: 25 °C

-

Final temperature: 95 °C

-

Ramp rate: 1 °C/minute.

-

Acquire fluorescence data at every 0.5 °C increment.

-

-

-

Data Analysis:

-

The instrument software will generate a melt curve (fluorescence vs. temperature) for each well.

-

Calculate the first derivative of each curve. The peak of the first derivative corresponds to the melting temperature (Tm).

-

Calculate the average Tm and standard deviation for the DMSO-only control wells.

-

A "hit" is defined as a fragment that causes a statistically significant increase in Tm (ΔTm) compared to the DMSO controls. A common threshold is ΔTm > 2.0 °C or > 3 times the standard deviation of the controls.

-

Self-Validation: The statistical significance threshold (e.g., 3x standard deviation) ensures that hits are not just random fluctuations in the baseline Tm. Any fragment that causes protein precipitation or interferes with the dye fluorescence should be flagged as an artifact.

-

From Hit to Lead: The Journey of a Pyridazine Fragment

Identifying a fragment hit is only the beginning. The next phase, hit-to-lead optimization, involves using structural information to grow or link fragments into more potent, drug-like molecules. The pyridazine scaffold is an excellent starting point for this process.

Figure 2: Structure-Guided Hit-to-Lead Logic. After obtaining a high-resolution structure of the pyridazine fragment bound to the target, medicinal chemists can pursue strategies like 'growing' from the core or 'linking' it to another nearby fragment to dramatically increase affinity and selectivity.

Case Study Highlight: Deucravacitinib (TYK2 Inhibitor)

A recent and compelling example of the pyridazine scaffold's success is Deucravacitinib, an FDA-approved allosteric inhibitor of tyrosine kinase 2 (TYK2). The core of this drug is a 3-aminopyridazine moiety[1]. While not a classic FBDD story from inception, its development highlights the principles of leveraging a well-positioned heterocycle. The pyridazine nitrogens are crucial for forming key hydrogen bonds that anchor the molecule in the allosteric site, demonstrating the power of the scaffold's inherent H-bonding capacity in achieving high potency and selectivity[1]. This success story validates the chemical features of the pyridazine ring as being highly valuable for modern drug design.

Challenges and Future Perspectives

No scaffold is without potential liabilities. For pyridazine, metabolism can be a consideration. It can be susceptible to metabolism by enzymes like aldehyde oxidase (AO), which can be a challenge in some drug development programs[1]. However, this can often be mitigated through synthetic modifications guided by metabolic stability assays.

The future for the pyridazine scaffold in FBDD is bright. Its demonstrated success and unique properties make it a compelling choice for inclusion in next-generation fragment libraries. As our understanding of complex targets like protein-protein interactions and allosteric sites grows, the specific vectoral and electronic properties of scaffolds like pyridazine will become even more critical for designing highly selective and effective therapeutics[13][14][15].

Conclusion

The pyridazine scaffold represents a confluence of desirable properties for fragment-based drug discovery. Its unique dipole moment, dual hydrogen-bonding capability, and modulated basicity provide a powerful toolkit for medicinal chemists to probe biological targets and solve complex optimization challenges. By employing a robust workflow of sensitive biophysical screening techniques and leveraging high-resolution structural information, pyridazine-based fragments can serve as exceptional starting points for the development of novel, high-quality clinical candidates. The increasing prevalence of this "privileged" scaffold in the clinical pipeline is a testament to its efficacy and ensures it will remain a cornerstone of innovative drug design for years to come.

References

-

Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32, 1853–1921. [Link]

-

Ioniță, P., et al. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. Molecules, 28(15), 5851. [Link]

-

Gomma, A. M., et al. (2021). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. European Journal of Medicinal Chemistry, 209, 112946. [Link]

-

Ibrahim, M., et al. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3, 59-66. [Link]

-

Meanwell, N. A. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute Seminar. [Link]

-

Ioniță, P., et al. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. MDPI. [Link]

-

Al-Ostath, A., et al. (2026). PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. Journal of Chemical Technology and Metallurgy, 61(1). [Link]

-

Al-Ostath, A., et al. (2026). PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. ResearchGate. [Link]

-

Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 225, 113867. [Link]

-

Kumar, P., et al. (2021). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. GSC Biological and Pharmaceutical Sciences, 16(2), 209-222. [Link]

-

Wang, Y., et al. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry, 111, 117847. [Link]

-

Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5832–5880. [Link]

-

Volle, J.-N., & Pirat, J.-L. (2011). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Lirias. [Link]

-

Deeb, A., & Saad, H. (2003). PYRIDAZINE DERIVATIVES AND RELATED COMPOUNDS, PART 9. HETEROCYCLES, 60(8), 1873. [Link]

-

Sharma, G., et al. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. ACS Omega, 3(10), 14353–14364. [Link]

-

AL-Dahlaki, M. H. (2023). Synthesis of New Compounds From Pyridazine Derivatives, and Preliminary Pharmacological Study. Baghdad Science Journal, 20(2), 3269. [Link]

-

Jaballah, S., et al. (2017). Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. Drug Research, 67(03), 138-151. [Link]

-

Sun, L., et al. (2005). Synthesis and structure-activity relationships of pyrazine-pyridine biheteroaryls as novel, potent, and selective vascular endothelial growth factor receptor-2 inhibitors. Journal of Medicinal Chemistry, 48(15), 4984–4995. [Link]

-

Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University Senior Thesis. [Link]

-

Kumar, P., et al. (2021). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. ResearchGate. [Link]

-

Domainex Synthesis Group. (2024). Synthesis in Review: New Benzophenone Bioisosteres and a Pyridine Regiodivergent Arylation. Domainex. [Link]

-

Goud, S. I., et al. (2016). QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against. Semantic Scholar. [Link]

-

Reading, E., et al. (2022). Fragment-based drug discovery campaigns guided by native mass spectrometry. Essays in Biochemistry, 66(5), 553–562. [Link]

-

De-la-Pena, H., et al. (2019). Biophysical screening in fragment-based drug design: a brief overview. Biochemical Society Transactions, 47(1), 15–23. [Link]

-

Sygnature Discovery. (n.d.). Fragment Screening. Drug Discovery. [Link]

-

Al-Ostath, A., et al. (2026). View of PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY. Journal of Chemical Technology and Metallurgy. [Link]

-

Siegal, G., et al. (2014). Going Small: Using Biophysical Screening to Implement Fragment Based Drug Discovery. ResearchGate. [Link]

-

Ciulli, A., & Williams, G. (2010). Fragment-Based Approaches in Drug Discovery and Chemical Biology. Biochemistry, 49(36), 7696–7709. [Link]

-

Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

-

Mohammed, S., et al. (2021). A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing. ResearchGate. [Link]

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. blumberginstitute.org [blumberginstitute.org]

- 3. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review [ouci.dntb.gov.ua]

- 4. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis in Review: New Benzophenone Bioisosteres and a Pyridine Regiodivergent Arylation | Domainex [domainex.co.uk]

- 8. Fragment-based drug discovery campaigns guided by native mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. sygnaturediscovery.com [sygnaturediscovery.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]

- 14. PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT | Journal of Chemical Technology and Metallurgy [j.uctm.edu]

- 15. researchgate.net [researchgate.net]

The Therapeutic Potential of 1-(6-Chloropyridazin-3-yl)piperidin-3-ol in Oncology: A Technical Guide

This guide explores the role of 1-(6-Chloropyridazin-3-yl)piperidin-3-ol (CAS: 939986-92-2) as a high-value pharmacophore and privileged scaffold in oncology drug discovery. It details its structural advantages, synthetic utility, and application in developing inhibitors for targets such as Glutaminase (GLS1) and various protein kinases.

Executive Summary

This compound is a bifunctional heterocyclic scaffold that serves as a critical intermediate in the synthesis of targeted anti-cancer therapeutics. Unlike a standalone drug, its therapeutic potential lies in its ability to function as a "privileged structure" —a molecular framework capable of providing ligands for diverse biological targets.

Its core value proposition in oncology stems from three structural features:

-

The Pyridazine Ring: A bioisostere of phenyl and pyridine rings that offers improved water solubility and distinct hydrogen-bonding patterns (1,2-diazine) to modulate metabolic stability.

-

The 6-Chloro "Warhead": An electrophilic handle primed for Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), enabling the attachment of diverse "tail" moieties.

-

The 3-Hydroxypiperidine Moiety: Provides a defined chiral geometry (typically the (S)- or (R)-enantiomer is selected) and a polar hydroxyl group that can engage in hydrogen bonding with solvent-front residues or be functionalized to tune physicochemical properties (logP, logD).

Structural Logic & Pharmacophore Modeling

In modern medicinal chemistry, this compound is utilized to overcome common attrition risks such as poor solubility or rapid clearance.

Bioisosterism and Physicochemical Tuning

Replacing a benzene or pyridine ring with a pyridazine (1,2-diazine) significantly alters the electronic landscape of a drug molecule.

-

Dipole Moment: Pyridazine has a higher dipole moment (~3.9 D) compared to pyridine (~2.2 D), enhancing aqueous solubility.

-

H-Bonding: The N2 nitrogen acts as a specific H-bond acceptor, often critical for binding in the hinge region of kinases or the allosteric pockets of metabolic enzymes.

The Piperidine-3-ol "Vector"

The 3-hydroxypiperidine fragment is not merely a linker; it is a conformational lock .

-

Axial/Equatorial Preference: The hydroxyl group can adopt specific axial or equatorial orientations, directing the attached pyridazine vector into precise sub-pockets of the target protein.

-

Solubility Anchor: The -OH group reduces the lipophilicity (lowers cLogP) of the final inhibitor, a crucial parameter for oral bioavailability.

Therapeutic Applications & Case Studies

Glutaminase (GLS1) Inhibitors

Cancer cells often exhibit "glutamine addiction," relying on Glutaminase (GLS1) to convert glutamine to glutamate for the TCA cycle (the Warburg Effect).

-

Mechanism: Inhibitors bind to the allosteric tetramerization interface of GLS1.

-

Role of the Scaffold: Patent literature (e.g., WO2016054388 ) highlights the use of pyridazine-linked heterocycles to create potent GLS1 inhibitors. The this compound core allows for the attachment of extensive hydrophobic tails required to span the GLS1 binding channel while maintaining a polar "head" to interact with the aqueous environment.

Kinase Inhibitors (Scaffold Hopping)

The pyridazine core is a proven scaffold for ATP-competitive kinase inhibitors.

-

Target Class: CDKs (Cyclin-Dependent Kinases), ERK, and potentially SHP2 (via allosteric inhibition).

-

Utility: The 6-chloro position allows for the introduction of an amino- or aryl- group to mimic the adenine ring of ATP. The piperidine ring projects into the solvent-exposed region, where the 3-hydroxyl group can solubilize the molecule or interact with specific residues like aspartate or glutamate.

PROTAC Linker Design

The bifunctional nature of the molecule (Cl- for target ligand attachment, OH- for E3 ligase ligand attachment) makes it an attractive rigid linker for Proteolysis Targeting Chimeras (PROTACs) . The rigidity of the piperidine ring restricts the conformational space, potentially reducing the entropic cost of ternary complex formation.

Experimental Protocols

Synthesis of this compound

This protocol describes the SNAr reaction to generate the core scaffold.

Reagents:

-

3,6-Dichloropyridazine (1.0 equiv)

-

3-Hydroxypiperidine (1.1 equiv) [Use (S)- or (R)-isomer for chiral synthesis]

-

Potassium Carbonate (

) or Triethylamine ( -

Solvent: DMF or Ethanol

Step-by-Step Workflow:

-

Preparation: Dissolve 3,6-dichloropyridazine (e.g., 1.49 g, 10 mmol) in DMF (15 mL).

-

Addition: Add

(2.76 g, 20 mmol) followed by 3-hydroxypiperidine (1.11 g, 11 mmol). -

Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by LC-MS for the disappearance of the starting material (

148) and formation of the product (-

Note: The reaction is regioselective due to symmetry, but prolonged heating may lead to bis-substitution.

-

-

Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

-

Purification: Wash organic layers with brine, dry over

, and concentrate. Purify via flash column chromatography (Gradient: 0-10% MeOH in DCM). -

Validation: Verify structure via

-NMR and LC-MS.

Downstream Functionalization (Suzuki Coupling)

To demonstrate the "potential" (conversion to active drug):

-

Reagents: Scaffold (1.0 equiv), Aryl Boronic Acid (1.2 equiv),

(0.05 equiv), -

Conditions: Microwave irradiation at 110°C for 30 mins in Dioxane/Water.

-

Outcome: Yields the bi-aryl "Warhead" typically found in kinase inhibitors.

Visualization of Therapeutic Logic

The following diagram illustrates the divergent synthesis pathways from the core scaffold to specific oncology targets.

Figure 1: Divergent synthetic utility of the this compound scaffold in oncology drug discovery.

Comparative Data: Scaffold Properties

| Property | Pyridazine Core (This Scaffold) | Pyridine Analog | Phenyl Analog | Impact on Drug Design |

| LogP (Lipophilicity) | Lower (More Polar) | Moderate | High | Pyridazine improves water solubility, reducing formulation challenges. |

| H-Bond Acceptors | 2 (N1, N2) | 1 (N) | 0 | Additional N allows for unique binding interactions in enzyme pockets. |

| Metabolic Stability | High (Oxidatively robust) | Moderate | Moderate | Pyridazine rings are often resistant to P450 oxidative metabolism. |

| Dipole Moment | ~3.9 D | ~2.2 D | 0 D | Higher polarity aids in navigating the "solvent front" of kinases. |

References

-

World Intellectual Property Organization (WIPO). (2016). Glutaminase Inhibitors and Methods of Use. Patent WO2016054388A1. (Describes the use of chloropyridazine-amine intermediates in GLS1 inhibitor synthesis). Link

-

World Intellectual Property Organization (WIPO). (2013). Novel Macrocycles as Factor XIa Inhibitors.[1] Patent WO2013022818A1. (Details the synthesis of piperidinyl-pyridazine scaffolds). Link

-

Wermuth, C. G. (2008). The Practice of Medicinal Chemistry.[2] Academic Press. (General reference for pyridazine bioisosterism).

-

ChemicalBook. (2024). Product Entry: this compound (CAS 939986-92-2).Link

Sources

An In-Depth Technical Guide to 1-(6-Chloropyridazin-3-yl)piperidin-4-ol: Synthesis, Characterization, and Medicinal Chemistry Perspective